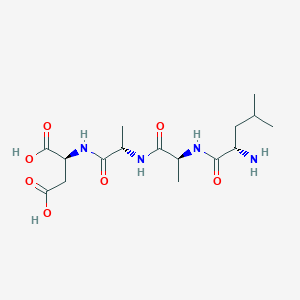

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647008-40-0 |

|---|---|

Molecular Formula |

C16H28N4O7 |

Molecular Weight |

388.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C16H28N4O7/c1-7(2)5-10(17)15(25)19-8(3)13(23)18-9(4)14(24)20-11(16(26)27)6-12(21)22/h7-11H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

HRZFLKVIGPEIPF-NAKRPEOUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Molecular Biogenesis and Biodegradation of L Leucyl L Alanyl L Alanyl L Aspartic Acid

Biosynthetic Pathways and Precursor Identification

The formation of L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid is contingent on the availability of its constituent amino acid precursors: L-Leucine, L-Alanine, and L-Aspartic acid. These precursors are synthesized through fundamental metabolic pathways.

L-Alanine is typically produced from pyruvate, a key product of glycolysis, via a transamination reaction. Similarly, L-Aspartic acid is synthesized from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate, also through transamination. libretexts.orgwikipedia.org The biosynthesis of L-Leucine also begins with pyruvate. libretexts.org

Enzymatic Formation Mechanisms

The direct enzymatic synthesis of the this compound peptide bond sequence is not extensively documented in dedicated literature. However, the formation of peptide bonds is a fundamental biological process. In general, peptides are synthesized either through ribosomal protein synthesis or by non-ribosomal peptide synthetase (NRPS) enzymes. Another method for the formation of smaller peptides is through the specific proteolytic cleavage of larger precursor proteins.

The enzymatic synthesis of dipeptides, such as L-alanyl-L-glutamine, has been achieved using α-amino acid ester acyltransferases, demonstrating a potential pathway for forming peptide bonds enzymatically. nih.gov For instance, aspartase (L-aspartate ammonia-lyase) is a crucial industrial enzyme that catalyzes the reversible conversion of L-aspartate to fumarate (B1241708) and ammonia, a key step in providing one of the peptide's precursors. researchgate.net

Role as an Endogenous Metabolite

While the individual amino acid components of the tetrapeptide are well-known endogenous metabolites, the status of this compound itself as a naturally occurring metabolite in organisms is not clearly established in scientific literature.

L-Aspartic acid, a precursor, is a non-essential amino acid in humans that plays a significant role in the synthesis of other amino acids, the citric acid cycle, and the urea (B33335) cycle. targetmol.comnih.gov It is recognized as a metabolite in various organisms, including Escherichia coli, and also functions as a neurotransmitter. nih.gov Given that its constituent parts are endogenous, the tetrapeptide could potentially exist as a transient intermediate in protein turnover.

Enzymatic Degradation and Catabolism

The breakdown of peptides is carried out by enzymes known as peptidases or proteases. The degradation of this compound would involve the cleavage of its internal peptide bonds.

Peptidase and Protease Substrate Specificity Studies

The susceptibility of a peptide to enzymatic cleavage depends on the substrate specificity of the acting protease. Proteases recognize specific amino acid sequences around the scissile bond. The residues on the N-terminal side of the cleavage site are denoted P1, P2, P3, etc., while those on the C-terminal side are P1', P2', etc. nih.gov

The tetrapeptide L-Leucyl(P4)-L-alanyl(P3)-L-alanyl(P2)-L-aspartic acid(P1) presents several potential cleavage sites for various proteases.

Cleavage at the P1 Aspartic Acid: Proteases with a preference for acidic residues at the P1 position would be primary candidates for cleaving the Ala-Asp bond. Granzyme B is a notable example of a serine protease with a distinct preference for aspartic acid at the P1 position. nih.gov

Cleavage at the P1 Alanine (B10760859): Other proteases target small, neutral amino acids. For example, human neutrophil elastase shows a canonical preference for alanine and valine at the P1 site, suggesting it could cleave the Ala-Ala bond. nih.gov

Broad Specificity Proteases: Some proteases, like papain and cruzain, exhibit broad substrate specificity and could potentially cleave multiple bonds within the peptide. nih.gov

The following table summarizes the theoretical susceptibility of the peptide's bonds to various classes of peptidases based on their known substrate preferences.

| Peptide Bond | P2 Residue | P1 Residue | Potential Peptidase Class | Example Enzyme | Rationale for Specificity |

| Ala - Asp | L-Alanine | L-Aspartic Acid | Serine Protease | Granzyme B | Exhibits a distinct preference for Aspartic Acid at the P1 position. nih.gov |

| Ala - Ala | L-Alanine | L-Alanine | Serine Protease | Human Neutrophil Elastase | Shows a preference for Alanine at the P1 position. nih.gov |

| Leu - Ala | L-Leucine | L-Alanine | Cysteine Protease | Papain, Cruzain | These enzymes have broad substrate specificity and a preference for hydrophobic amino acids at the P2 position. nih.gov |

Metabolic Clearance Pathways

Upon enzymatic degradation of this compound into its constituent amino acids, these molecules would be absorbed into the body's amino acid pool and enter their respective metabolic pathways.

L-aspartic acid, for example, is readily metabolized. Following administration to the myocardium, it is rapidly incorporated into the tricarboxylic acid (TCA) cycle after enzymatic transamination. nih.gov This process involves its conversion to oxaloacetate, a key intermediate in both the TCA cycle and gluconeogenesis. nih.gov The other amino acids, L-leucine and L-alanine, would similarly be catabolized for energy or recycled for the synthesis of new proteins and other biomolecules. nih.gov Specific clearance pathways for the intact tetrapeptide are not defined, and its metabolic fate is presumed to be dictated by its breakdown into these fundamental building blocks.

Investigative Methodologies for L Leucyl L Alanyl L Alanyl L Aspartic Acid

Chemical Synthesis Approaches for Research Purposes

The creation of L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid for laboratory investigation relies on precise, stepwise chemical processes. The choice of methodology depends on factors such as desired purity, scale, and complexity. The primary methods employed are Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (LPPS), and enzymatic synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically producing peptides like this compound. researchgate.net Developed by R.B. Merrifield, this technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer support or resin. acs.orgscienceopen.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing at each step, eliminating the need for recrystallization of intermediates. researchgate.netacs.org

The synthesis of this compound via SPPS would proceed in a C-terminus to N-terminus direction. The process begins by anchoring the C-terminal amino acid, L-aspartic acid (with its side-chain carboxyl group protected), to the solid resin. gyrosproteintechnologies.com Following this, a cycle of deprotection and coupling is repeated for each subsequent amino acid. For this tetrapeptide, the sequence of addition after aspartic acid would be L-alanine, then another L-alanine, and finally L-leucine.

Key Steps in a Typical Fmoc-SPPS Cycle:

Deprotection: The N-terminal protecting group, typically the Fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the resin-bound amino acid using a weak base like piperidine.

Washing: The resin is thoroughly washed with a solvent like N,N-dimethylformamide (DMF) to remove the cleavage reagents and by-products. researchgate.net

Coupling: The next Fmoc-protected amino acid is "activated" using a coupling reagent and added to the reaction vessel, where it forms a peptide bond with the newly deprotected N-terminus of the growing chain.

Washing: Another washing step removes any unreacted amino acids and coupling by-products.

This cycle is repeated until the full peptide sequence is assembled. Finally, the completed tetrapeptide is cleaved from the resin, and all amino acid side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov

Optimization is crucial for achieving high purity and yield, especially as the peptide chain grows. gyrosproteintechnologies.com Even small inefficiencies in deprotection or coupling can lead to the accumulation of deletion sequences and other impurities. gyrosproteintechnologies.com

Table 1: SPPS Optimization Strategies

| Parameter | Optimization Goal & Common Approaches |

|---|---|

| Resin Selection | The choice of resin affects the success of the synthesis and the C-terminal functional group. Polystyrene resins are common, while polyethylene (B3416737) glycol (PEG) derivatives can improve solvation for difficult sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com |

| Coupling Reagents | To ensure efficient peptide bond formation and minimize racemization. Common reagents include carbodiimides like DCC and DIC, often used with additives like HOBt or HCTU and COMU. |

| Protecting Groups | Orthogonal protecting groups are essential. The Fmoc/tBu strategy is widely used, where the N-terminal Fmoc group is acid-labile and side-chain groups (like tert-butyl for aspartic acid) are removed with strong acid. bachem.com |

| Solvents | Solvents must effectively swell the resin and dissolve reagents. DMF and N-methylpyrrolidone (NMP) are standard, though "green" alternatives are being explored to reduce environmental impact. researchgate.netnih.gov |

| Monitoring | Real-time monitoring of the deprotection step can confirm reaction completion and prevent the formation of deletion by-products. gyrosproteintechnologies.com |

Solution-Phase Peptide Synthesis Strategies

Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, predates SPPS. In this method, the peptide is synthesized stepwise in a homogenous liquid solution. youtube.com Unlike SPPS, both the reactants and the growing peptide chain are soluble in the reaction solvent. nih.gov

A key feature of LPPS is the ability to isolate and purify the intermediate peptide fragments after each coupling step, often by crystallization. bachem.com This ensures that the peptide entering the next reaction cycle is highly pure, which can lead to a very high-quality final product. However, this purification at every stage is labor-intensive and time-consuming, making LPPS less suitable for long peptides but a viable option for short sequences like a tetrapeptide. bachem.comyoutube.com

The synthesis of this compound in solution could be performed by a (2+2) fragment condensation, where the dipeptides L-Leucyl-L-alanine and L-alanyl-L-aspartic acid are synthesized and purified separately before being coupled to form the final tetrapeptide.

Table 2: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | The peptide is built on an insoluble polymer support. | All reactions occur in a homogenous solution. |

| Purification | Performed by filtration and washing; final product purified by chromatography. | Intermediates are purified at each step (e.g., by crystallization). bachem.com |

| Speed | Fast and amenable to automation. youtube.com | Slow and labor-intensive. bachem.com |

| Reagent Use | Requires a large excess of reagents to drive reactions to completion. | Uses a moderate excess of reagents. bachem.com |

| Scalability | Can be challenging to scale up for industrial production. | More readily scalable for large-quantity synthesis of short peptides. |

| Purity Control | Impurities can accumulate; final purification is critical. gyrosproteintechnologies.com | High purity of intermediates leads to a high-quality final product. |

Enzymatic Synthesis of Peptide Bonds

Enzymatic peptide synthesis presents a greener and highly specific alternative to purely chemical methods. This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. By carefully controlling reaction conditions (e.g., pH, solvent, temperature), the natural hydrolytic (bond-breaking) activity of proteases can be reversed to favor synthesis.

The key advantages of enzymatic synthesis are:

Stereospecificity: Enzymes exclusively produce the L-isomer of the peptide, eliminating the risk of racemization.

Mild Conditions: Reactions are conducted in aqueous solutions under mild pH and temperature, which avoids the need for harsh chemicals and complex side-chain protection strategies.

Regiospecificity: The enzyme's specificity can be harnessed to join specific peptide fragments.

For a tetrapeptide like this compound, a hybrid approach is often practical. For instance, a dipeptide fragment could be synthesized chemically and then coupled to another amino acid or dipeptide using an enzyme like lipase. nih.gov This chemo-enzymatic strategy combines the efficiency of chemical synthesis for certain steps with the specificity and environmental benefits of enzymatic catalysis for others. nih.gov

Structural Elucidation and Conformational Analysis Methodologies

Once synthesized and purified, the structure of this compound must be confirmed and analyzed. This involves determining not only the correct sequence of amino acids but also its three-dimensional conformation in solution, which consists of its secondary and tertiary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides and proteins in solution, providing insights into their native conformation. nmims.edunih.gov For a small peptide like this compound, a series of 2D NMR experiments can provide the necessary data for a full structural model. youtube.com

The process begins with the assignment of all proton resonances to their specific atoms in the peptide. This is achieved using through-bond correlation experiments.

Table 3: Key 2D NMR Experiments for Peptide Structure Determination

| Experiment | Abbreviation | Correlation Type | Information Provided |

|---|---|---|---|

| Total Correlation Spectroscopy | TOCSY | Through-bond | Connects all protons within a single amino acid's spin system. It is used to identify the type of amino acid residue. youtube.com |

| Correlation Spectroscopy | COSY | Through-bond | Identifies protons that are coupled through two or three chemical bonds, primarily helping to link adjacent protons within a residue. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Through-space | Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. This provides the distance restraints crucial for determining the 3D fold. youtube.com |

| Heteronuclear Single Quantum Coherence | HSQC | Through-bond | Correlates protons with their directly attached heteronuclei, such as ¹⁵N or ¹³C. This helps resolve spectral overlap and provides chemical shift data for the backbone atoms. youtube.com |

Once the resonances are assigned, the NOESY spectrum provides the critical distance constraints between protons. For example, a strong NOE between the amide proton of one alanine (B10760859) and the alpha-proton of the preceding leucine (B10760876) would indicate a specific turn or conformation. These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for computational algorithms to generate a family of 3D structures consistent with the experimental data. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Different types of secondary structures produce distinct CD spectra:

α-Helix: Characterized by strong negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheet: Shows a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random Coil: A disordered structure that typically exhibits a strong negative band near 200 nm and very low ellipticity above 210 nm. americanpeptidesociety.org

For this compound, CD spectroscopy would provide a quick assessment of whether the peptide adopts a specific folded structure (like a β-turn) or exists as a flexible, random coil in a given solvent. americanpeptidesociety.org By analyzing the spectrum, researchers can estimate the percentage of each secondary structure type present in the sample. nih.gov This technique is also invaluable for studying conformational changes induced by variations in pH, temperature, or binding to other molecules. americanpeptidesociety.org

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a potent tool for investigating the conformational landscape of peptides like this compound. springernature.comnih.gov These methods probe the vibrational modes of the molecule's constituent bonds, particularly the amide linkages of the peptide backbone, which are highly sensitive to the secondary structure. acs.org

Analysis of the amide I band (primarily C=O stretching, 1600-1700 cm⁻¹) is especially informative for determining secondary structure. researchgate.net Different structural motifs, such as α-helices, β-sheets, and random coils, exhibit characteristic frequencies within this region. The amide II band (N-H bending and C-N stretching, 1510-1580 cm⁻¹) and amide III band (a complex mix of C-N stretching and N-H bending, 1220-1300 cm⁻¹) also provide complementary structural information. acs.orgresearchgate.net

Raman spectroscopy offers advantages as a complementary technique to IR, particularly for studying aqueous solutions due to the weak Raman scattering of water. springernature.com Polarized Raman experiments can yield further details about molecular structure and orientation. nih.gov For complex peptides, computational methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve more precise vibrational band assignments and to model the energetically preferred conformations of the peptide in different environments. pmf.unsa.baresearchgate.net

Table 1: Typical Amide I Band Frequencies and Corresponding Secondary Structures

| Secondary Structure | Typical Frequency Range (cm⁻¹) | Vibrational Mode |

| α-Helix | 1650 - 1660 | C=O Stretch |

| β-Sheet | 1620 - 1640 (low), 1690-1700 (high) | C=O Stretch |

| Random Coil / Unordered | 1640 - 1650 | C=O Stretch |

| β-Turn | 1660 - 1685 | C=O Stretch |

This interactive table summarizes the correlation between Amide I frequencies and peptide secondary structures, a key diagnostic tool in vibrational spectroscopy. researchgate.net

X-ray Crystallography Approaches for Peptide Structure Determination

The process begins with the crystallization of the highly purified peptide, which involves screening various conditions to encourage the molecules to arrange themselves into an ordered, repeating lattice. youtube.com This crystal is then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the atoms, producing a unique diffraction pattern of spots that is collected on a detector. youtube.comyoutube.com

Mathematical analysis of this pattern, using a Fourier transform, allows for the generation of an electron density map. youtube.com A molecular model of the peptide is then built into this map and refined through multiple cycles to best fit the experimental data, ultimately yielding a final, high-resolution 3D structure. youtube.com While this method provides unparalleled structural detail, it is important to note that the resulting conformation represents the peptide in a crystalline state, which may differ from its conformation in solution. youtube.com

Table 2: General Workflow for Peptide X-ray Crystallography

| Step | Description | Key Objective |

| 1. Crystallization | Inducing the peptide to form a well-ordered, single crystal from a supersaturated solution. | Create a periodic array for coherent diffraction. |

| 2. Data Collection | Mounting the crystal and exposing it to a monochromatic X-ray beam to collect diffraction patterns. | Record the intensities and positions of diffracted X-rays. |

| 3. Structure Solution | Using the diffraction data to determine the phases of the diffracted waves and calculate an initial electron density map. | Generate an initial map of electron distribution. |

| 4. Model Building | Fitting the known amino acid sequence of the peptide into the electron density map. | Construct an atomic model of the peptide. |

| 5. Refinement | Computationally optimizing the atomic model to improve its agreement with the experimental diffraction data. | Achieve the most accurate possible 3D structure. |

This interactive table outlines the fundamental stages of determining a peptide's structure via X-ray crystallography.

Advanced Analytical and Detection Techniques

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of peptides like this compound. nih.gov Method development typically focuses on reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. researchgate.net

Separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, causing more hydrophobic compounds to elute later. The presence of the acidic aspartic acid residue and the hydrophobic leucine residue in the tetrapeptide makes it well-suited for this technique. Ion-pairing agents, such as trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with charged residues. researchgate.net

Detection can be accomplished using UV-Vis spectroscopy, typically at 210-220 nm where the peptide bond absorbs, or with more advanced detectors like Charged Aerosol Detectors (CAD) for universal detection of non-volatile analytes. researchgate.net A validated HPLC method allows for the assessment of purity and the quantification of the peptide in various samples. nih.gov

Table 3: Example Parameters for RP-HPLC Method for a Tetrapeptide

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component, provides protons and ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the peptide. |

| Gradient | 5% to 60% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute analytes. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV at 214 nm | Monitors the peptide bond absorbance for quantification. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

This interactive table provides a hypothetical set of starting conditions for an HPLC method to analyze the target peptide.

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides both retention time and mass-to-charge (m/z) information. nih.gov Electrospray ionization (ESI) is the preferred ionization method for peptides, as it is a "soft" technique that keeps the molecule intact, primarily forming protonated molecular ions [M+H]⁺. researchgate.net

A high-resolution mass spectrometer can determine the peptide's accurate mass, which is used to confirm its elemental composition. For unequivocal identification and sequencing, tandem mass spectrometry (MS/MS) is employed. nih.gov In this process, the [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The resulting fragmentation pattern serves as a fingerprint that confirms the amino acid sequence. nih.gov

Table 4: Calculated m/z Values for this compound and Its Fragments

| Ion | Sequence | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | Leu-Ala-Ala-Asp | 417.2244 |

| b₁ | L | 114.0919 |

| b₂ | LA | 185.1290 |

| b₃ | LAA | 256.1661 |

| y₁ | D | 116.0348 |

| y₂ | AD | 187.0719 |

| y₃ | AAD | 258.1090 |

This interactive table shows the predicted mass-to-charge ratios for the parent ion and the primary sequence ions (b and y series) that would be observed in an MS/MS experiment, confirming the peptide's identity.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged and polar molecules like peptides. nih.gov It separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-mass ratio. nih.gov Given that this compound contains a C-terminal aspartic acid residue, its net charge will be pH-dependent, making it an ideal candidate for CE analysis.

The most common mode, Capillary Zone Electrophoresis (CZE), is performed in an open capillary with a background electrolyte buffer. bio-rad.com By adjusting the pH of this buffer, the charge state of the peptide can be manipulated to optimize separation from impurities. CE offers very high separation efficiency, requires minimal sample volume, and is often considered orthogonal to HPLC, providing a complementary method for purity assessment. nih.gov For enhanced sensitivity and structural confirmation, CE can be directly coupled with mass spectrometry (CE-MS). mdpi.com

Fluorometric and Spectrophotometric Assay Development

Fluorometric and spectrophotometric assays provide rapid and sensitive methods for quantifying peptides. While spectrophotometric detection can be achieved by monitoring the intrinsic absorbance of the peptide bond around 210-220 nm, this approach can suffer from interference from other absorbing compounds. nih.gov

For greater sensitivity and specificity, fluorometric assays are often developed. fishersci.com These assays typically involve derivatizing the peptide with a fluorescent reagent that reacts with primary amines, such as the N-terminal leucine and the side chain of a lysine (B10760008) residue (if present). nih.govfishersci.com Reagents like fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA) react with primary amines to yield highly fluorescent products. The fluorescence intensity, measured at a specific excitation and emission wavelength, is directly proportional to the peptide concentration over a broad range. fishersci.com These methods are particularly useful for quantifying low concentrations of the peptide in complex biological or chemical matrices.

Table 5: Comparison of Spectrophotometric and Fluorometric Peptide Assays

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Measures absorbance of light (e.g., by peptide bonds). | Measures emission of light from a fluorophore-labeled peptide. nih.gov |

| Target | Peptide backbone (amide bonds). | N-terminal or other primary amines (e.g., Lysine side chain). fishersci.com |

| Sensitivity | Moderate (µg/mL range). | High (ng/mL to µg/mL range). fishersci.com |

| Selectivity | Lower; prone to interference from any UV-absorbing compounds. | Higher; specific to the labeling reaction. nih.gov |

| Instrumentation | Spectrophotometer. | Fluorometer or fluorescence plate reader. nih.gov |

This interactive table compares the key features of spectrophotometric and fluorometric assays for peptide quantification.

In Vitro and Ex Vivo Experimental Models

The investigation of the biological activities and mechanisms of action of the tetrapeptide this compound relies on a variety of in vitro and ex vivo experimental models. These models provide controlled environments to study the peptide's effects at the molecular, cellular, and tissue levels, forming the foundation for understanding its potential physiological roles.

Cell-Free Biochemical Assays

Cell-free biochemical assays are fundamental in the initial characterization of this compound. These systems isolate specific biological components from the complex cellular environment, allowing for the direct assessment of the peptide's interaction with target molecules such as enzymes or receptors.

A primary application of cell-free assays is to screen for potential enzymatic inhibition or activation. For instance, if the tetrapeptide is hypothesized to modulate the activity of a particular protease, a cell-free assay would involve incubating the purified enzyme with its substrate in the presence and absence of the peptide. The reaction progress can be monitored spectrophotometrically or fluorometrically to determine if the peptide alters the rate of substrate cleavage. This approach has been successfully used to screen for the antioxidant properties of other tetrapeptides. eurekalert.org

Another key use of cell-free systems is in studying the binding affinity of the peptide to specific proteins. Techniques like surface plasmon resonance (SPR) and microscale thermophoresis (MST) can quantify the dissociation constant (Kd) of the peptide-protein interaction, providing valuable information about the strength and specificity of the binding. mdpi.com For example, MST has been employed to determine the binding affinity of a synthetic peptide to the LC3B protein, yielding a Kd value of 159 ± 56 nM. mdpi.com

Cell-free protein synthesis (CFPS) systems, often derived from Escherichia coli lysates, also offer a powerful platform for producing and studying peptides and their targets. researchgate.netresearchgate.net These systems can be used to incorporate non-standard amino acids or to rapidly screen variants of a target protein for interaction with this compound. researchgate.net

Table 1: Examples of Cell-Free Biochemical Assays for Peptide Characterization

| Assay Type | Principle | Application for this compound | Example from Literature (for other peptides) |

| Enzyme Activity Assay | Measures the effect of the peptide on the rate of an enzyme-catalyzed reaction. | To determine if the peptide inhibits or enhances the activity of specific enzymes (e.g., proteases, kinases). | DPPH assay used to measure the antioxidant activity of synthesized tetrapeptides. eurekalert.org |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | To quantify the binding kinetics and affinity of the peptide to a target protein immobilized on the chip. | Used to verify interactions of chemotaxis receptors with ligands. sigmaaldrich.com |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which is altered upon binding. | To determine the binding affinity (Kd) of the peptide to a target protein in solution. | Measured the binding of a peptide to the LC3B protein, yielding a Kd of 159 ± 56 nM. mdpi.com |

| Cell-Free Protein Synthesis (CFPS) | In vitro synthesis of proteins using cellular extracts. | To produce target proteins for interaction studies or to synthesize modified versions of the peptide. | Synthesis of modified superfolder green fluorescent protein (sfGFP) in an E. coli CFPS system. researchgate.net |

Cultured Cell Line Investigations

Cultured cell lines provide a more complex biological system than cell-free assays to investigate the effects of this compound on cellular processes. These models allow for the study of cellular uptake, cytotoxicity, and the modulation of signaling pathways in a reproducible manner.

A variety of human and animal cell lines can be employed depending on the research question. For example, to study potential immunomodulatory effects, human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines like Jurkat T cells could be used. nih.gov If the peptide is being investigated for effects on skin, keratinocyte cell lines such as KERTr would be appropriate. nih.gov For general cytotoxicity and metabolic studies, cell lines like Chinese hamster ovary (CHO) cells are often utilized due to their robustness in culture. nih.gov

Initial studies in cultured cells typically involve assessing the peptide's effect on cell viability and proliferation. Assays such as the MTT or MTS assay are commonly used to determine the concentration range over which the peptide may exert biological effects without causing cell death. mdpi.comnih.gov For instance, the cytotoxicity of a cyclic tetrapeptide was evaluated in mouse splenocytes using an MTT assay over a concentration range of 5–75 µg/mL. nih.gov

Once a non-toxic concentration range is established, more specific assays can be performed. These may include:

Gene and Protein Expression Analysis: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression of specific genes and proteins in response to peptide treatment.

Cell Signaling Pathway Analysis: Phospho-specific antibodies can be used in Western blotting or flow cytometry to determine if the peptide activates or inhibits key signaling pathways.

Functional Assays: Depending on the cell type and hypothesis, functional assays such as migration assays, apoptosis assays, or measurements of secreted factors (e.g., cytokines) can be performed. nih.gov

Table 2: Representative Cell Lines for Investigating Tetrapeptide Bioactivity

| Cell Line | Cell Type | Potential Application for this compound | Example from Literature (for other peptides) |

| Jurkat | Human T lymphocyte | Investigating immunomodulatory effects on T-cell activation and signaling. | Used to study the immunosuppressive activities of a modified cyclic tetrapeptide. nih.gov |

| PBMCs | Human Peripheral Blood Mononuclear Cells | Assessing effects on a mixed population of primary immune cells. | Used to evaluate the inhibition of mitogen-stimulated proliferation by a peptide. nih.gov |

| CHO | Chinese Hamster Ovary | General cytotoxicity, protein production, and metabolic studies. | Utilized to evaluate the utility of the dipeptide AlaGln in cell culture and antibody production. nih.gov |

| PC3 | Human Prostate Cancer | Investigating potential anti-cancer activity, including effects on cell viability and autophagy. mdpi.com | Treated with a peptide to assess cytotoxic effects and LC3 expression. mdpi.com |

| H9C2 | Rat Cardiomyoblast | Studying effects on cardiovascular cells, such as cellular uptake and antioxidant activity. acs.org | Used to monitor the intracellular delivery of H₂S from a tetrapeptide nanostructure. acs.org |

Tissue Explant and Organotypic Culture Studies

Tissue explant and organotypic culture studies bridge the gap between in vitro cell line investigations and in vivo models. These ex vivo methods involve the culture of intact pieces of tissue, which preserves the three-dimensional architecture and the complex interactions between different cell types within the tissue's native extracellular matrix. nih.gov

This methodology is particularly advantageous for studying the effects of this compound in a context that more closely mimics the physiological environment. nih.gov For example, skin punch biopsies can be cultured to derive primary human fibroblasts and keratinocytes, providing a model to study the peptide's effects on wound healing or skin inflammation. youtube.com

In the context of cancer research, tumor tissue explants from patient-derived xenografts (PDXs) can be cultured to screen for the efficacy of therapeutic agents. nih.gov This approach allows for the assessment of the peptide's impact on tumor cell proliferation (e.g., by staining for Ki67) and cell death within the native tumor microenvironment. nih.gov The response of signaling pathways within these explants can also be analyzed by Western blotting or immunohistochemistry. nih.gov

A study on copolymers containing L-leucine and L-aspartic acid utilized subcutaneous implantation in rats to study biodegradability and tissue reaction, which is an in vivo method that shares principles with ex vivo tissue explant analysis in terms of observing material-tissue interaction. nih.gov The explant method itself is noted for maintaining stem cell characteristics during long-term culture due to the presence of the originating tissue pieces. nih.gov

The general procedure for tissue explant culture involves:

Aseptically excising a small piece of tissue.

Placing the tissue on a culture surface, often coated with gelatin or another substrate to promote adherence. youtube.com

Culturing the explant in a suitable medium, which may be supplemented with growth factors. ncert.nic.in

Observing the migration of cells from the tissue and/or analyzing the entire tissue piece for changes in response to the test compound. nih.gov

These ex vivo models are a valuable tool for validating findings from cell culture and for providing more predictive data on how this compound might behave in a complex biological system before moving to whole-organism studies.

Biological and Cellular Roles of L Leucyl L Alanyl L Alanyl L Aspartic Acid

Modulation of Enzyme Activity and Function

There is currently no available research detailing the specific modulation of enzyme activity and function by L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid.

Receptor Binding and Signaling Pathway Modulation

Information regarding the binding of this compound to specific receptors and any subsequent modulation of signaling pathways is not present in the current scientific literature.

Influence on Intermolecular Interactions

There is no data available on how this compound influences intermolecular interactions. Studies on smaller, related peptides have shown that intermolecular hydrogen bonding can lead to the formation of structures like β-sheets. researchgate.net However, the specific interactions of this tetrapeptide have not been investigated.

Functional Investigations in Defined Biological Contexts

Specific functional investigations of this compound in defined biological contexts have not been reported in the available scientific literature.

Computational and Theoretical Studies on L Leucyl L Alanyl L Alanyl L Aspartic Acid

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein or enzyme). mdpi.com This method is crucial for understanding the basis of molecular recognition and for designing new therapeutic agents. For the tetrapeptide L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid, docking simulations can elucidate its potential binding modes within the active sites of various enzymes or receptors.

Given its N-terminal leucine (B10760876) residue, a plausible target for this peptide is the M17 family of leucyl aminopeptidases. nih.govpreprints.orgebi.ac.uk These enzymes cleave leucine residues from the N-terminus of peptides and are involved in various cellular processes. ebi.ac.uk Molecular docking of the LAAD peptide into the active site of a leucyl aminopeptidase (B13392206) would likely reveal several key interactions. The active sites of these metallopeptidases often contain two metal ions (typically Zn²⁺ or Mn²⁺) and a constellation of amino acid residues that coordinate these ions and participate in catalysis and substrate binding. preprints.orgebi.ac.uk

The binding of the LAAD peptide would be governed by a combination of interactions:

N-terminal Leucine: The bulky, hydrophobic isobutyl side chain of leucine would likely fit into a hydrophobic pocket within the enzyme's active site. The N-terminal amino group could coordinate with one of the catalytic metal ions.

Internal Alanine (B10760859) Residues: The two small, nonpolar alanine residues provide structural spacing and can contribute to van der Waals interactions within the binding site.

C-terminal Aspartic Acid: The negatively charged carboxylate side chain of aspartic acid is a potent hydrogen bond acceptor and can form strong electrostatic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in the receptor's active site. wikipedia.org This interaction can be a critical determinant of binding specificity and affinity. dovepress.comnih.gov

Peptide Backbone: The amide and carbonyl groups of the peptide backbone are available to form a network of hydrogen bonds with the receptor, further stabilizing the complex.

Molecular docking studies on similar short peptides have confirmed that binding affinity is a result of a combination of hydrogen bonds, electrostatic forces, and hydrophobic interactions. nih.gov

Table 1: Hypothetical Interaction Profile of LAAD with a Leucyl Aminopeptidase Active Site

| Peptide Residue | Key Functional Group | Potential Interaction Type | Potential Receptor Partner |

|---|---|---|---|

| L-Leucine (N-terminus) | Isobutyl Side Chain | Hydrophobic/Van der Waals | Hydrophobic Pocket |

| L-Leucine (N-terminus) | α-amino Group | Metal Coordination, Hydrogen Bond | Catalytic Metal Ion (e.g., Zn²⁺), Asp/Glu Residues |

| L-Alanine (Position 2) | Methyl Side Chain | Hydrophobic/Van der Waals | Nonpolar regions of the active site |

| L-Alanine (Position 3) | Methyl Side Chain | Hydrophobic/Van der Waals | Nonpolar regions of the active site |

| L-Aspartic Acid (C-terminus) | Side Chain Carboxylate | Salt Bridge, Hydrogen Bond | Lysine, Arginine, or Metal Ion |

| Peptide Backbone | Carbonyl (C=O) and Amide (N-H) | Hydrogen Bonds | Backbone or side chains of receptor |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, revealing their conformational flexibility and structural transitions over time. researchgate.netnih.govnih.gov For a flexible molecule like the LAAD tetrapeptide, MD simulations in an explicit solvent (like water) can map its conformational landscape, showing which shapes are most stable and how it transitions between them. researchgate.netnih.gov

The primary sources of flexibility in the LAAD peptide are the rotatable bonds within the peptide backbone (phi, ψ angles) and the side chains. Studies on model peptides show that even in the absence of a receptor, amino acids have intrinsic preferences for certain regions of the Ramachandran map (a plot of phi vs. psi angles). nih.gov However, the peptide exists as a dynamic ensemble of conformers in rapid equilibrium rather than a single static structure. nih.govacs.org

Leucine: The larger isobutyl side chain of leucine is also flexible and can adopt various rotamers, which can influence the local backbone structure.

Aspartic Acid: The charged side chain of aspartic acid is typically well-solvated and can form transient intramolecular hydrogen bonds with the peptide backbone, which can influence its conformational preferences.

MD simulations can track metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and can be used to generate Ramachandran plots that show the conformational sampling for each residue over the course of the simulation. researchgate.net This information is critical for understanding the "unbound" state of the peptide, which is a necessary reference for studying the conformational changes that occur upon binding to a receptor. mdpi.com

Table 2: Typical Backbone Dihedral Angle (Φ, Ψ) Ranges for Amino Acids in Different Secondary Structures

| Secondary Structure | Approximate Φ (Phi) Range | Approximate Ψ (Psi) Range | Relevance to LAAD Peptide |

|---|---|---|---|

| Right-handed α-helix | -60° to -50° | -50° to -40° | A potential compact conformation. Alanine is a strong helix-former. |

| β-strand | -140° to -110° | +110° to +140° | An extended conformation, which may be adopted when binding in a receptor's groove. |

| Left-handed helix | +50° to +60° | +40° to +50° | A less common conformation, but accessible, particularly for residues like Aspartic Acid. |

| Random Coil | Wide Range | Wide Range | Represents the ensemble of unstructured states the peptide samples in solution. nih.gov |

Note: These are idealized ranges. MD simulations provide detailed distributions for specific peptides. nih.gov

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. cuni.czaustinpublishinggroup.comaps.org These methods can determine the distribution of electrons, molecular orbital energies, and other parameters that govern a molecule's stability and reactivity.

For the LAAD tetrapeptide, quantum calculations can provide insight into:

Electron Distribution: The peptide bonds create a delocalized system of electrons along the backbone. nih.govnih.gov The side chains introduce specific electronic effects: the alkyl groups of leucine and alanine are weak electron donors, while the carboxylate group of aspartic acid is a strong electron acceptor. nih.govnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. aps.org Studies on individual amino acids show they are wide-gap materials, suggesting high stability. aps.orgresearchgate.net

Electrostatic Potential: These calculations can map the electrostatic potential onto the molecule's surface, visually identifying the electron-rich (negative, e.g., the aspartic acid side chain) and electron-poor (positive, e.g., the N-terminal amino group) regions that are critical for intermolecular interactions.

Table 3: Calculated Electronic Properties of Constituent Amino Acids

| Amino Acid | Calculated Property | Value (Approximate) | Significance |

|---|---|---|---|

| L-Alanine | DFT Band Gap | ~5.0 eV | Indicates high electronic stability. aps.orgresearchgate.net |

| L-Leucine | DFT Band Gap | ~5.0 eV | Indicates high electronic stability. aps.orgresearchgate.net |

| L-Aspartic Acid | Side Chain Character | Strong Electron Acceptor | Creates a localized negative charge, key for electrostatic interactions. wikipedia.orgnih.gov |

| Peptide Bond | Conformation | Generally Planar | Distortions from planarity are influenced by backbone angles, affecting local electronic structure. nih.gov |

Note: Values are derived from DFT calculations on crystalline amino acids and may differ for a solvated peptide.

Bioinformatic Analysis of Peptide Motifs and Sequence Conservation

Bioinformatic analysis involves searching vast biological databases for specific sequences or motifs to predict a molecule's function based on its similarity to known entities. rcsb.orgnih.gov Finding the sequence "LAAD" within proteins can provide clues about the potential biological role of the free tetrapeptide, suggesting it could be a natural degradation product of a larger protein or a mimic of a functional protein motif.

A sequence motif search can be performed using tools like BLAST or dedicated motif-finding programs available through resources like RCSB PDB or GenomeNet. rcsb.orggenome.jpmolbiol-tools.ca These searches can identify proteins that contain the exact "LAAD" sequence. The function of these identified proteins can hint at the biological context where the LAAD peptide might be relevant. For instance, if the motif is found in the active site loop of a family of enzymes, it might suggest a role in substrate recognition or regulation.

The significance of a motif hit is strengthened if the sequence is conserved across different species in an orthologous protein. High conservation implies that the sequence is under evolutionary pressure to remain unchanged, suggesting it is critical for the protein's structure or function. nih.gov

Table 4: Hypothetical Results of a Bioinformatic Motif Search for "LAAD"

| Protein Hit (Example) | Organism | Function of Protein | Potential Implication for LAAD Peptide |

|---|---|---|---|

| Hypothetical Kinase X | Homo sapiens | Signal Transduction | Could be part of a regulatory domain or a cleavage site. |

| Dipeptidyl Peptidase III | Saccharomyces cerevisiae | Proteolysis | May be a substrate or a product of peptide degradation pathways. |

| Bacterial ABC Transporter | Escherichia coli | Membrane Transport | Could be part of a peptide recognition site for transport. |

| Structural Protein Y | Mus musculus | Cytoskeleton | Could be part of a protein-protein interaction interface. |

Peptide Design, Engineering, and Structure Activity Relationship Sar Studies

Systematic Modification for Structure-Activity Relationship Elucidation

The elucidation of the structure-activity relationship (SAR) is fundamental to understanding the biological importance of each amino acid residue within the L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid sequence. A common and powerful technique for this is Alanine (B10760859) Scanning Mutagenesis . In this method, each amino acid residue of the native peptide is systematically replaced with an alanine residue. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be neutral and unlikely to introduce significant steric or electronic perturbations, thus revealing the contribution of the original side chain to the peptide's activity.

For the tetrapeptide LAAD, this would involve the synthesis and evaluation of four analogs:

[Ala¹]-LAAD (Ala-Ala-Ala-Asp): This modification would help determine the importance of the N-terminal leucine's bulky, hydrophobic isobutyl side chain for activity.

L-[Ala²]-AAD (Leu-Ala-Ala-Asp): As the second residue is already alanine, this serves as the baseline control.

L-A-[Ala³]-D (Leu-Ala-Ala-Asp): Similar to the second position, this is a control.

L-A-A-[Ala⁴] (Leu-Ala-Ala-Ala): This substitution would clarify the role of the C-terminal aspartic acid's acidic and polar side chain.

The biological activity of these analogs would then be compared to the parent peptide. For instance, in a study of an octapeptide inhibitor of human platelet aggregation, alanine scanning revealed that the -RADR- motif was essential for its biological activity, while substitutions at other positions did not significantly affect its function. nih.gov This highlights how such systematic modifications can pinpoint critical residues.

Beyond alanine scanning, other systematic modifications could include:

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer at each position can provide insights into the stereochemical requirements for activity and can also enhance resistance to proteolytic degradation.

Positional Scanning: To understand the optimal amino acid at each position, a library of peptides can be synthesized where each position is systematically replaced by all other proteinogenic amino acids.

Table 1: Hypothetical Alanine Scanning Data for LAAD

| Peptide Analog | Modification | Hypothetical Relative Activity (%) | Implication |

|---|---|---|---|

| L-A-A-D (Native) | None | 100 | Baseline activity. |

| A -A-A-D | Leu¹ -> Ala | 30 | The hydrophobic side chain of Leucine (B10760876) is important for activity. |

Rational Design of Peptidomimetics and Analogs

Peptidomimetics are compounds that mimic the essential elements of a peptide but have modified backbones or side chains to improve properties like stability, bioavailability, and receptor affinity. The rational design of peptidomimetics based on this compound would be guided by its known or hypothesized structure-activity relationships.

Key strategies for designing peptidomimetics and analogs of LAAD include:

Backbone Modifications: The peptide bonds (-CO-NH-) are susceptible to enzymatic cleavage. Modifications such as N-methylation of the peptide bond can increase stability by sterically hindering proteases. nih.gov Other modifications include the introduction of pseudopeptide bonds like aza-peptides, retro-inverso peptides, or reduced amide bonds.

Side Chain Modifications: Incorporating non-proteinogenic amino acids can introduce novel functionalities. For example, if the leucine side chain's hydrophobicity is key, analogs with other bulky, non-polar amino acids like cyclohexylalanine could be synthesized. If the negative charge of aspartic acid is crucial, it could be replaced with glutamic acid to probe the effect of side-chain length, or with other acidic moieties.

Cyclization: Constraining the peptide's conformation through cyclization can increase receptor affinity and stability. This can be achieved through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. Molecular dynamics simulations can be employed to study the conformational flexibility of linear peptides and guide the design of cyclic analogs that lock the peptide into a bioactive conformation. nih.gov

Strategies for Modulating Peptide Stability and Specificity

The inherent instability of peptides in biological systems is a major hurdle for their therapeutic use. Several strategies can be applied to enhance the stability and specificity of this compound.

Incorporation of Unnatural Amino Acids: As mentioned, the inclusion of D-amino acids or other non-natural amino acids can significantly increase resistance to proteolysis.

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic radius, which can protect it from enzymatic degradation and renal clearance, thereby extending its plasma half-life.

Hydrocarbon Stapling: This technique involves introducing two unnatural amino acids with olefin-containing side chains at specific positions (e.g., i, i+4 or i, i+7 for an alpha-helix) and then forming a covalent hydrocarbon staple via ring-closing metathesis. This can lock the peptide into a specific secondary structure, enhancing both stability and target affinity.

Table 2: Strategies to Enhance Stability of LAAD

| Modification Strategy | Example | Expected Outcome |

|---|---|---|

| N-terminal Acetylation | Ac-Leu-Ala-Ala-Asp | Increased resistance to aminopeptidases. |

| C-terminal Amidation | Leu-Ala-Ala-Asp-NH₂ | Increased resistance to carboxypeptidases. |

| D-Amino Acid Substitution | Leu-D-Ala-Ala-Asp | Increased resistance to general proteolysis. |

Development of Peptide-Based Biochemical Probes and Research Tools

This compound, or its optimized analogs, can be developed into valuable biochemical probes to study biological processes. This typically involves conjugating the peptide to a reporter molecule.

Fluorescent Probes: A fluorescent dye, such as fluorescein (B123965) or rhodamine, can be attached to the N-terminus or a side chain (e.g., a lysine (B10760008) residue introduced into the sequence) of the peptide. Such probes can be used in fluorescence microscopy to visualize the localization of the peptide's target or in fluorescence polarization assays to study binding interactions. For example, L-alanyl derivatives have been used to create fluorogenic enzyme substrates for detecting microorganisms. plos.org

Biotinylated Probes: Conjugation with biotin (B1667282) allows for the detection and purification of the peptide's binding partners using avidin (B1170675) or streptavidin-based techniques, such as affinity chromatography or Western blotting.

Radiolabeled Probes: The peptide can be labeled with a radioisotope (e.g., ¹²⁵I, ³H, or ¹⁴C) for use in quantitative binding assays or in vivo imaging studies. For instance, tetrapeptide-based compounds have been labeled with ¹¹¹In for use as SPECT imaging probes. researchgate.net

Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target molecule. This allows for the irreversible labeling and subsequent identification of the binding partner.

The design of such probes requires careful consideration of the attachment site of the label to ensure that it does not interfere with the peptide's biological activity.

Future Directions and Emerging Research Avenues

Integration with Systems Biology and Proteomics Approaches

The identification of LAAD as a granzyme B cleavage site within proteins such as the cancer autoantigen B23 is a critical piece of data that can be powerfully leveraged within systems biology and proteomics frameworks. nih.gov Future research will likely move beyond simple substrate identification to integrating this information into complex models of cellular signaling and protein-protein interaction (PPI) networks. nih.govresearchgate.netacs.org

Proteomics technologies, particularly those employing mass spectrometry, are central to this endeavor. A "protease proteomics" approach, for instance, can be used to globally identify the substrates of proteases like granzyme B within a cell. nih.gov By treating cell lysates with granzyme B and analyzing the resulting peptide fragments using techniques like two-dimensional gel electrophoresis followed by mass spectrometry, researchers can create a comprehensive "footprint" of the enzyme's activity. nih.gov The presence of the LAAD fragment would signify the cleavage of a parent protein at this specific site.

This cleavage data can then be integrated into PPI networks. nih.gov The cleavage of a protein is a significant post-translational modification that can alter its function, localization, or interaction partners. By mapping known granzyme B substrates and their cleavage sites (including LAAD) onto existing PPI databases, researchers can computationally predict the functional consequences of granzyme B activity. nih.govacs.org For example, if the LAAD sequence is located within a critical domain of a protein responsible for binding to another protein, its cleavage would disrupt that interaction, thereby perturbing a specific signaling pathway. Systems biology models can then simulate the downstream effects of this disruption on the entire cellular network, offering hypotheses about how granzyme B-mediated cleavage at the LAAD site contributes to processes like apoptosis. qiagen.comfrontiersin.org

Future research in this area could involve:

Quantitative Proteomics: Using stable isotope labeling techniques to quantify changes in the abundance of the LAAD-containing peptide and its parent protein upon activation of cytotoxic T-cells or NK cells. acs.org

Interactome Mapping: Developing interaction networks that dynamically change based on proteolytic events, showing how the cleavage at the LAAD site remodels cellular protein complexes. researchgate.net

Pathway Modeling: Constructing and validating computational models of the granzyme B-initiated apoptosis pathway that explicitly include the cleavage of specific substrates at sites like LAAD to understand the system's robustness and dynamics. nih.govqiagen.comnih.gov

| Research Approach | Technology/Method | Expected Outcome for LAAD Research |

| Protease Substrate Discovery | 2D-Gel Electrophoresis, Mass Spectrometry | Identification of all parent proteins containing the LAAD cleavage site. nih.gov |

| Quantitative Proteomics | Stable Isotope Labeling (e.g., SILAC) | Measurement of the rate and extent of LAAD-containing protein cleavage. acs.org |

| Protein Interaction Mapping | Affinity Purification-Mass Spectrometry (AP-MS) | Understanding how cleavage at the LAAD site alters protein-protein interactions. nih.gov |

| Systems Pathway Modeling | Computational Biology, SBGN/SBML | Predictive models of the cellular consequences of LAAD site cleavage. frontiersin.org |

Advancements in Analytical Technologies for Oligopeptide Profiling

The accurate and sensitive detection and quantification of short peptides like LAAD in complex biological matrices is a significant analytical challenge. bioanalysis-zone.comoxfordglobal.com Future progress in understanding the role of LAAD will be closely tied to advancements in analytical technologies that can overcome issues like low abundance, non-specific binding, and the presence of isomers. bioanalysis-zone.comoxfordglobal.comnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a cornerstone technique for peptide analysis. nih.govnih.gov The high resolving power of UPLC is particularly crucial for separating isomeric peptides—peptides with the same amino acid composition but in a different sequence—which would be indistinguishable by mass spectrometry alone. nih.govresearchgate.netiu.edu Developing specific UPLC-MS/MS methods with optimized chromatographic conditions (e.g., column chemistry, mobile phase composition) will be essential for the robust quantification of LAAD.

Key challenges and future directions in this area include:

Sensitivity and Selectivity: Gaining improved sensitivity often requires advanced sample extraction techniques beyond simple protein precipitation to concentrate the analyte and remove interfering matrix components. oxfordglobal.com

Isomer Separation: The development of specialized chromatographic methods, potentially using chiral stationary phases, will be necessary to resolve diastereomers (peptides containing D-amino acids) or other structural isomers of LAAD that might exist. nih.govchromatographytoday.com

Non-specific Binding (NSB): Peptides are prone to adsorbing to surfaces, leading to analyte loss and poor reproducibility. Future work will involve optimizing sample handling protocols and using advanced materials, such as MaxPeak High Performance Surfaces, to mitigate NSB. bioanalysis-zone.comyoutube.com

Retention Time Prediction: For high-throughput studies, computational models that can accurately predict the retention time of short peptides based on their sequence can aid in their identification, especially for homologous peptides where MS/MS spectra can be ambiguous. nih.gov

| Analytical Challenge | Emerging Technology/Strategy | Relevance to LAAD Analysis |

| Low Concentration | Advanced Solid-Phase Extraction (SPE) | Enables detection of trace amounts of LAAD in biological fluids. bioanalysis-zone.com |

| Isomeric Contaminants | Ultra-High-Performance Liquid Chromatography (UPLC), Chiral Chromatography | Ensures accurate quantification by separating LAAD from its isomers. nih.govchromatographytoday.com |

| Non-Specific Binding | Low-adsorption vials and plates, Optimized mobile phases | Improves assay reproducibility and accuracy. bioanalysis-zone.comoxfordglobal.com |

| Complex Matrices | High-Resolution Mass Spectrometry (HRMS) | Provides high selectivity to distinguish LAAD from background noise. youtube.com |

Novel Synthetic Biology Applications for Peptide Engineering

Synthetic biology offers powerful tools to produce and engineer peptides with novel properties. While traditional chemical synthesis methods like solid-phase peptide synthesis (SPPS) are well-established for producing peptides like LAAD, biological and chemo-enzymatic approaches are emerging as sustainable and versatile alternatives. nih.govnih.govyoutube.com

Future research could engineer the LAAD sequence itself or the protein context in which it resides. For example, by analyzing the primary sequence, researchers can identify potential liabilities for chemical and proteolytic degradation and engineer a more stable version of a LAAD-containing peptide therapeutic. nih.govnih.govsigmaaldrich.com This could involve substituting adjacent amino acids with non-natural variants or using strategies like hydrocarbon stapling to lock the peptide into a specific, protease-resistant conformation. nih.gov

Furthermore, synthetic biology platforms can be used to produce LAAD-containing peptides in a controlled and scalable manner. Cell-free synthesis systems and recombinant expression in microbial hosts are promising avenues for the production of bioactive peptides. nih.govyoutube.com These platforms allow for the precise incorporation of non-standard amino acids and other modifications that can fine-tune the peptide's properties.

Potential synthetic biology applications include:

Stability Engineering: Modifying the amino acids flanking the LAAD sequence to enhance its resistance to proteolysis while maintaining its recognition by granzyme B. nih.gov This could be guided by analyzing protease recognition motifs.

Bio-production Platforms: Developing microbial cell factories or cell-free systems for the sustainable production of LAAD-containing peptides or proteins, potentially as part of a larger therapeutic molecule. nih.govnih.govuniversiteitleiden.nl

Genetically Encoded Biosensors: Engineering fluorescent proteins that contain the LAAD sequence as a linker between two domains. Cleavage of this linker by active granzyme B would lead to a change in fluorescence (e.g., FRET), creating a real-time sensor for the enzyme's activity within living cells.

| Application Area | Synthetic Biology Approach | Potential Impact on LAAD Research |

| Enhanced Stability | Site-directed mutagenesis, incorporation of non-natural amino acids | Creation of LAAD-containing peptides with longer half-lives for therapeutic use. nih.govnih.gov |

| Sustainable Production | Recombinant expression in bacteria/yeast, Cell-free synthesis | Cost-effective and scalable manufacturing of LAAD peptides. nih.govyoutube.com |

| Cellular Activity Probes | Genetically encoded FRET-based sensors | Real-time monitoring of granzyme B activity at the LAAD site in living cells. |

| New-to-Nature Peptides | Directed evolution, computational design | Discovery of novel LAAD-based peptides with unique therapeutic or diagnostic properties. universiteitleiden.nl |

Unexplored Biological Functions and Regulatory Networks

While the role of the LAAD sequence as a granzyme B cleavage site is established, its full range of biological functions and the regulatory networks it influences are far from completely understood. The release of a peptide fragment upon cleavage of a parent protein can itself have biological consequences. The resulting LAAD-containing fragment could act as a signaling molecule, interacting with cellular receptors or other proteins.

Furthermore, short peptides are increasingly recognized as regulators of gene expression and cell signaling. nih.govnih.gov It is conceivable that the LAAD tetrapeptide, or longer fragments containing it, could have intracellular functions, potentially modulating protein-protein interactions or even gene transcription. nih.gov

Future research should focus on:

Functional Consequences of Cleavage: Using techniques like CRISPR-Cas9 to mutate the LAAD sequence in endogenous proteins (e.g., changing the P1 Aspartate to Alanine) and observing the cellular response to granzyme B. This would directly probe the functional importance of this specific cleavage event.

Signaling Roles of the LAAD Fragment: Synthesizing the LAAD peptide and introducing it into cells to test whether it can directly influence signaling pathways, such as those involved in inflammation or cell proliferation. nih.gov

Extracellular Functions: Investigating whether the LAAD-containing fragments, once generated, are released from the cell and can act as extracellular signaling molecules, a process known as "peptidergic" signaling.

Cross-talk with Other Pathways: Exploring how the granzyme B-mediated cleavage at the LAAD site is integrated with other cellular signaling networks, such as those initiated by cytokines or other immune modulators. bmj.com

| Research Question | Experimental Approach | Potential Discovery |

| What is the specific role of B23 cleavage at the LAAD site? | CRISPR-based site-directed mutagenesis of the B23 gene. | Elucidation of unique cellular pathways triggered by this specific cleavage event. |

| Can the LAAD peptide itself act as a signaling molecule? | Exogenous application of synthetic LAAD peptide to cell cultures. | Discovery of novel intracellular targets or receptors for the LAAD peptide. nih.gov |

| Are LAAD fragments involved in immune regulation? | Co-culture experiments with immune cells and target cells. | Uncovering non-cytotoxic, immunomodulatory roles for granzyme B cleavage products. nih.gov |

| How is LAAD cleavage regulated? | High-throughput screening for inhibitors or enhancers of granzyme B activity on LAAD substrates. | Identification of new therapeutic targets to control granzyme B-mediated processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.